molecular formula C10H14N2O3 B2689622 N-(furan-2-ylmethyl)morpholine-4-carboxamide CAS No. 74729-67-2

N-(furan-2-ylmethyl)morpholine-4-carboxamide

Cat. No.: B2689622
CAS No.: 74729-67-2
M. Wt: 210.233
InChI Key: YDEUHIAVXXZPQT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)morpholine-4-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)morpholine-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and morpholine. The reaction is carried out under microwave-assisted conditions in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The process involves the use of large-scale microwave reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Furan-2-ylmethylamine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)morpholine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N-(furan-2-ylmethyl)morpholine-4-carboxamide can be compared with other furan derivatives, such as:

Properties

IUPAC Name

N-(furan-2-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h1-2,5H,3-4,6-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEUHIAVXXZPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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